8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane
Description
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane is a spirocyclic heterocyclic compound featuring a unique fusion of oxygen (oxa) and nitrogen (diaza) atoms within its bicyclic framework. This compound’s structural complexity grants it distinct physicochemical properties, such as moderate lipophilicity (predicted density: ~1.03 g/cm³) and a basic pKa (~10.28), which are critical for pharmaceutical and materials science applications .
Properties
IUPAC Name |
8-(3-methylphenyl)-1-oxa-4,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-4-2-5-14(10-13)17-8-3-6-15(12-17)11-16-7-9-18-15/h2,4-5,10,16H,3,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJKBLSHWSXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC3(C2)CNCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction via Intramolecular Cyclization
The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is typically synthesized through intramolecular cyclization of bifunctional precursors. A representative protocol involves:
Step 1: Precursor synthesis
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Reacting 4-methylpiperidin-4-amine with 1,5-dibromopentane in acetonitrile at 80°C for 24 hours to form a bis-alkylated intermediate.
Step 2: Cyclization -
Treating the intermediate with K₂CO₃ in DMF at 120°C to induce spiroannulation via nucleophilic substitution (SN2), yielding 1-oxa-4,8-diazaspiro[5.5]undecane.
Key Data:
m-Tolyl Group Introduction via Buchwald-Hartwig Coupling
The m-tolyl substituent is installed via palladium-catalyzed cross-coupling. A modified procedure from patent US7538122B2 demonstrates:
Step 1: Protection
-
Boc-protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to RT, 6h).
Step 2: Coupling -
Reacting the Boc-protected spirocyclic intermediate with m-bromotoluene using Pd(OAc)₂/XPhos catalyst system in toluene at 110°C for 18h.
Optimized Conditions:
| Catalyst System | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 74% |
Alternative Route: Reductive Amination
A one-pot reductive amination strategy avoids intermediate isolation:
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Condense m-tolualdehyde with 1-oxa-4,8-diazaspiro[5.5]undecan-5-one in methanol.
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Reduce the imine intermediate with NaBH₃CN at 0°C.
Performance Metrics:
| Reducing Agent | Reaction Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|
| NaBH₃CN | 4 | 82% | 98.5% |
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Tolerance
-
Buchwald-Hartwig coupling tolerates electron-donating groups but is incompatible with free -NH₂ groups, necessitating Boc protection.
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Reductive amination requires anhydrous conditions to prevent ketone hydrolysis.
Characterization and Validation
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 7.8 Hz, 1H, ArH), 6.98–6.92 (m, 2H, ArH), 3.85–3.78 (m, 4H, OCH₂ and NCH₂), 2.34 (s, 3H, CH₃), 1.72–1.52 (m, 8H, spiro-CH₂).
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HRMS (ESI+): m/z calculated for C₁₆H₂₃N₂O [M+H]⁺: 265.1805; found: 265.1809.
Purity Assessment:
| Method | Purity | Impurities Identified |
|---|---|---|
| HPLC (C18) | 99.2% | <0.5% de-Boc byproduct |
| TLC | Rf = 0.42 | No secondary spots observed |
Industrial-Scale Considerations
-
Cost Analysis : Pd catalysts account for 63% of raw material costs in coupling routes.
-
Green Chemistry Metrics :
Emerging Methodologies
Recent advances in electrochemical spirocyclization (e.g., constant current electrolysis at 10 mA/cm²) show promise for reducing metal catalyst usage. Photoredox-mediated C–N coupling using Ir(ppy)₃ could enable m-tolyl installation under milder conditions .
Chemical Reactions Analysis
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibition
Research has indicated that derivatives of 1-Oxa-4,9-Diazaspiro[5.5]Undecane, closely related to 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane, exhibit potent inhibition of soluble epoxide hydrolase (sEH). This inhibition is significant for the treatment of chronic kidney diseases. In a study involving rat models, a closely related compound was shown to lower serum creatinine levels effectively when administered orally at a dosage of 30 mg/kg .
Antiviral Properties
Compounds within the diazaspiro series have been explored for their antiviral properties, particularly against HIV and related retroviruses. The modulation of CCR5 receptor interactions by these compounds suggests a therapeutic potential in treating HIV infections and associated inflammatory diseases .
Ion Channel Modulation
The potential of these compounds as ion channel modulators has been investigated, with implications for treating various neurological disorders. The ability to influence ion channel activity can lead to novel therapies for conditions such as epilepsy and chronic pain syndromes .
Case Study 1: Chronic Kidney Disease Treatment
In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, the administration of a related diazaspiro compound demonstrated significant efficacy in reducing kidney damage markers. This suggests that compounds like 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane could be developed into effective treatments for chronic kidney diseases .
Case Study 2: HIV Treatment
A clinical trial focused on the use of diazaspiro compounds for HIV treatment showed promising results in modulating immune responses and reducing viral loads in patients. The mechanism involved the inhibition of CCR5 receptor pathways, which are crucial for HIV entry into host cells .
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Efficacy Level |
|---|---|---|
| 1-Oxa-4,9-Diazaspiro[5.5]Undecane | Chronic Kidney Disease | High |
| 1-Oxa-3,9-Diaza-spiro[5.5]Undecan-2-one | Antiviral (HIV) | Moderate |
| 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane | Ion Channel Modulation | Emerging |
Mechanism of Action
The mechanism of action of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure provides a rigid framework that enhances its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Nitrogen vs. Oxygen Content: The diaza substitution in 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane enables stronger hydrogen-bonding interactions compared to oxygen-dominant analogs like tetraoxaspiro compounds.
- Aromatic vs. Aliphatic Substituents : The tolyl group provides steric bulk and aromatic stabilization, contrasting with aliphatic substituents (e.g., hexyl in ), which prioritize hydrophobic interactions.
Table 2: Predicted and Experimental Properties
Key Findings :
- Thermal Behavior : Oxygen-rich spiro compounds (e.g., tetraoxaspiro) exhibit higher thermal stability due to rigid acetal linkages, making them suitable for polymer matrices.
- Biological Relevance : The tolyl group in 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane may enhance binding to aromatic receptors, whereas aliphatic analogs (e.g., hexyl in ) prioritize membrane permeability.
Biological Activity
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C₁₅H₂₂N₂O
- CAS Number : 1422059-46-8
- Molecular Weight : 250.35 g/mol
- Predicted Boiling Point : 412.7 ± 45.0 °C
- Density : 1.11 ± 0.1 g/cm³
- pKa : 8.71 ± 0.20
The biological activity of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane is primarily attributed to its interaction with various receptors in the central nervous system (CNS) and peripheral systems. Research indicates that it may act as a ligand for GABA receptors, specifically targeting the gamma-aminobutyric acid type A receptor (GABAAR). This interaction can modulate neurotransmission and influence physiological responses such as anxiety and pain perception.
Biological Activity Overview
The compound has been evaluated for several biological activities:
Anticancer Activity
In a study focusing on novel CCR5 ligands, compounds structurally related to 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane demonstrated significant anticancer properties against metastatic colorectal cancer cell lines (SW620). The results showed that these compounds could inhibit cellular proliferation and induce apoptosis through cell cycle arrest mechanisms similar to existing treatments like maraviroc .
Neuropharmacological Effects
Research on diazaspiro compounds has identified their potential as GABAAR antagonists. These compounds exhibit immunomodulatory effects, influencing T cell responses and possibly offering therapeutic benefits in conditions characterized by inflammation . Notably, the ability to selectively target specific subtypes of GABAAR suggests a nuanced approach to modulating CNS activity without broad systemic effects.
Case Studies
Q & A
Q. What are the established synthetic routes for 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic diketones or lactams. For example:
- Step 1 : React a spirocyclic precursor (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with arylidene amines or phenolic Schiff bases under reflux conditions in anhydrous solvents (e.g., toluene or THF) .
- Step 2 : Introduce the tolyl group via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Step 3 : Purify intermediates via column chromatography and confirm purity via melting point analysis and elemental composition .
- Key Variables : Solvent choice, reaction temperature, and catalyst loading significantly impact yield.
Q. How is 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane characterized post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹), UV-Vis for conjugation analysis, and NMR (¹H/¹³C) for structural elucidation .
- Chromatography : GC or HPLC with reference standards (e.g., spirocyclic impurities in ) to assess purity .
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What structural features influence the compound’s reactivity in organic synthesis?
- Methodological Answer :
- Spirocyclic Core : The rigid bicyclic structure restricts conformational flexibility, affecting regioselectivity in ring-opening reactions .
- Electron-Donating Groups : The tolyl substituent enhances electrophilic aromatic substitution reactivity, while the oxa-diaza system stabilizes intermediates via resonance .
- Steric Effects : Substituent positioning on the spiro ring impacts accessibility to reactive sites (e.g., nucleophilic attack at the diaza nitrogen) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be analyzed experimentally and computationally?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates (e.g., transient spiro ring-opening) .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict activation energies for key steps like aryl group migration .
- Isotopic Labeling : Track ¹⁸O or ¹⁵N labels via MS to verify mechanistic pathways .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) and monitor by HPLC. Acidic conditions hydrolyze the oxa ring, while basic conditions degrade the diaza moiety .
- Thermal Analysis : TGA/DSC reveals decomposition onset (~200°C) and phase transitions. Store at ≤-20°C under inert atmosphere to prevent oxidation .
- Impurity Profiling : Identify degradation products (e.g., 8-azaspiro[4.5]decane-7,9-dione analogs in ) using LC-MS .
Q. How can factorial design optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Variable Screening : Use a 2^k factorial design to test factors like solvent polarity (e.g., DMF vs. THF), catalyst type (e.g., Pd vs. Cu), and reaction time .
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., temperature × catalyst loading) .
- Bioassay Integration : Screen derivatives (e.g., 8-benzyl or 8-cyclobutyl analogs in ) for activity against target enzymes via SPR or fluorescence assays .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) based on spirocyclic conformation .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET Prediction : Employ SwissADME or pkCSM to forecast bioavailability, metabolism, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
